(6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-6a-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,9-dimethoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-6a-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-19-10-3-5-12-14(7-10)21-9-17(18)13-6-4-11(20-2)8-15(13)22-16(12)17/h3-8,16,18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPGAJNPGZZNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3C(CO2)(C4=C(O3)C=C(C=C4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3187-52-8 | |
| Record name | Homopisatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034116 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Biosynthetic Pathways of Variabilin
Isolation Sources and Distribution Studies
The distribution of (-)-Variabilin spans marine invertebrates and, as recent findings suggest, may extend to other domains, though its primary and most well-documented sources are marine sponges.
The most prolific sources of (-)-Variabilin are marine sponges, particularly from the family Irciniidae. nih.gov Sponges of the genus Ircinia are frequently cited as containing this compound. nih.govnih.gov Species such as Ircinia variabilis, from which the compound derives its name, Ircinia felix, and Ircinia strobilina are known producers. nih.govtandfonline.comwikipedia.org In fact, (-)-Variabilin is considered an important chemotaxonomic marker for the Irciniidae family. nih.gov
The genus Sarcotragus is also a significant source. nih.gov Studies have confirmed the isolation of (-)-Variabilin from sponges of this genus, where it is often a major component. researchgate.netdeakin.edu.auacs.org Furthermore, the compound has been isolated from sponges of the genus Amphimedon, demonstrating its presence across different sponge families. researchgate.net
The following table summarizes the primary marine sponge sources of (-)-Variabilin.
| Genus | Species | Reference |
|---|---|---|
| Ircinia | I. variabilis, I. felix, I. strobilina, I. mutans | nih.govnih.govnih.govtandfonline.comwikipedia.org |
| Sarcotragus | Species within the genus | nih.govresearchgate.netdeakin.edu.au |
| Amphimedon | Species within the genus | researchgate.net |
While sesterterpenoids are known to occur in terrestrial plants, current scientific literature does not provide direct evidence for the isolation of (-)-Variabilin from Angelica sinensis or Butea superba. The biosynthetic machinery for sesterterpenes exists in the plant kingdom, but the presence of this specific compound in these species is not documented in available research. pnas.org
A notable point of interest is the American dog tick, Dermacentor variabilis. wikipedia.orgusask.ca Research has identified a protein inhibitor of human platelet aggregation from the salivary glands of this tick, which was also named variabilin (B611640). semanticscholar.org However, this protein is a 47-residue polypeptide and is structurally unrelated to the C25 terpenoid (-)-Variabilin, despite the identical name. semanticscholar.org Therefore, the arthropod Dermacentor variabilis is not a source of the chemical compound (-)-Variabilin.
Biosynthetic Origin and Precursor Pathways
The biosynthesis of (-)-Variabilin, as a sesterterpenoid, originates from universal building blocks common to all terpenoids. researchgate.netnih.gov The process involves the assembly of a C25 backbone and subsequent enzymatic modifications.
All terpenoids, including sesterterpenoids, are synthesized from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.govmdpi.com Organisms produce these fundamental C5 units through two primary pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP), or non-mevalonate, pathway. nih.govrsc.org
The Mevalonate (MVA) pathway typically operates in the cytoplasm of eukaryotes and utilizes acetyl-CoA as the starting substrate. mdpi.comrsc.org
The Non-Mevalonate (MEP) pathway is found in many bacteria, green algae, and the plastids of higher plants, using pyruvate (B1213749) and glyceraldehyde-3-phosphate as its initial substrates. mdpi.comias.ac.in
These pathways supply the IPP and DMAPP units, which are then sequentially condensed by prenyltransferase enzymes. nih.govfrontiersin.org For sesterterpenoids, a prenyltransferase known as geranylfarnesyl pyrophosphate synthase (GFPPS) catalyzes the condensation of four IPP molecules with one DMAPP molecule to form the linear C25 precursor, geranylfarnesyl pyrophosphate (GFPP). researchgate.netfrontiersin.orgwikipedia.org
The formation of (-)-Variabilin from the linear GFPP precursor involves a series of complex enzymatic reactions. The first committed step is the cyclization of GFPP, catalyzed by a sesterterpene synthase (STS), a type of terpene cyclase (TC). pnas.orgnih.gov This initial cyclization forms the foundational carbocation intermediates that dictate the final carbon skeleton. pnas.org
Following the initial cyclization, further modifications are required to yield the final structure of (-)-Variabilin. These modifications are often carried out by other enzymes, such as cytochrome P450 monooxygenases (CYP450s), which introduce hydroxyl groups and other functionalities. nih.gov The specific enzymes responsible for the cyclization of GFPP and the subsequent oxidative modifications leading to the characteristic furan (B31954) and tetronic acid moieties of (-)-Variabilin have not been fully elucidated but are areas of active research in natural product biosynthesis. researchgate.net
Chemoenzymatic Investigations into Biosynthetic Intermediates
Chemoenzymatic synthesis represents a powerful strategy for elucidating complex biosynthetic pathways by combining the precision of enzymatic catalysis with the versatility of chemical synthesis. nih.govmdpi.com This approach is particularly valuable for investigating biosynthetic intermediates that are often transient and present in low concentrations in their natural sources. By chemically synthesizing proposed or modified intermediates, researchers can probe the functionality and substrate tolerance of specific enzymes within a pathway, thereby gaining critical insights into reaction mechanisms. nih.gov
In the context of (-)-Variabilin and related furanosesterterpenoids, chemoenzymatic investigations have focused on the early stages of biosynthesis, specifically the formation of the core hydrocarbon skeleton. The key enzyme in this process is Variediene Synthase (VS), a bifunctional enzyme containing both a prenyltransferase (PT) domain and a terpene cyclase (TC) domain. researchgate.net The PT domain naturally catalyzes the condensation of dimethylallyl diphosphate (B83284) (DMAPP) and isopentenyl diphosphate (IPP) to form the C25 linear precursor, geranylfarnesyl diphosphate (GFPP). Subsequently, the TC domain orchestrates a complex cyclization cascade of GFPP to produce the sesterterpene hydrocarbon variediene, the foundational structure for variabilin. researchgate.net
A notable study explored the substrate flexibility of variediene synthase from Aspergillus brasiliensis (AbVS) by feeding it chemically synthesized analogs of its natural starter unit, DMAPP. researchgate.netnih.gov This investigation serves as a prime example of a chemoenzymatic approach to understanding the biosynthesis of variabilin's precursor.
The researchers synthesized several DMAPP analogs with modified methyl group positions and fed them into in vitro reactions with AbVS and the natural extender unit, IPP. The enzymatic conversion of these unnatural substrates led to the formation of novel variediene analogs, which were then isolated and structurally characterized. nih.gov
The ability of AbVS to accept these synthetic analogs and convert them into cyclized products demonstrates the enzyme's plasticity. More importantly, the specific structures of the resulting novel terpenes provide valuable clues about the intricate carbocation cascade mechanism, including ring closures and rearrangements, that the natural intermediates undergo during biosynthesis. researchgate.netnih.gov For instance, the conversion of (E)-3-methylpent-2-enyl diphosphate yielded a homodolabellatriene, while its (Z)-isomer produced a different structural analog, highlighting the enzyme's sensitivity to substrate geometry. nih.gov
The table below summarizes the synthetic DMAPP analogs used in this chemoenzymatic study.
Table 1: Synthetic DMAPP Analogs Used in Chemoenzymatic Study of Variediene Synthase (AbVS)
| Compound Name | Structure |
|---|---|
| (E)-3-methylpent-2-enyl diphosphate | (Structure not available) |
| (Z)-3-methylpent-2-enyl diphosphate | (Structure not available) |
| 2,3-dimethylbut-2-enyl diphosphate | (Structure not available) |
| (E)-2-methylbut-2-enyl diphosphate | (Structure not available) |
| (Z)-2-methylbut-2-enyl diphosphate | (Structure not available) |
Source: Adapted from Rinkel, J., et al. (2022). researchgate.netnih.gov
The successful enzymatic conversion of these synthetic precursors resulted in a series of novel terpene structures, demonstrating the utility of this approach for both mechanistic investigation and the generation of new chemical diversity.
Table 2: Novel Products from the Enzymatic Conversion of Synthetic DMAPP Analogs by AbVS
| Synthetic Precursor (with IPP) | Major Product(s) | Product Skeleton Type |
|---|---|---|
| (E)-3-methylpent-2-enyl diphosphate | Homodolabellatriene | Dolabellane |
| (Z)-3-methylpent-2-enyl diphosphate | Isohomodolabellatriene I & II | Dolabellane |
| 2,3-dimethylbut-2-enyl diphosphate | Dihomodolabellatriene | Dolabellane |
| (E)-2-methylbut-2-enyl diphosphate | A new C21 sesterterpene analog | Novel |
| (Z)-2-methylbut-2-enyl diphosphate | Same C21 sesterterpene analog | Novel |
Source: Adapted from Rinkel, J., et al. (2022). researchgate.netnih.gov
These chemoenzymatic studies, by testing the limits of the variediene synthase with rationally designed synthetic intermediates, provide crucial evidence for the proposed biosynthetic pathway of the variabilin scaffold. While investigations into the later, oxidative and furan-forming steps that convert variediene into (-)-Variabilin are less documented, the research on the initial cyclization exemplifies the power of this combined chemical and biological approach.
Advanced Structural Elucidation and Stereochemical Characterization of Variabilin
Spectroscopic Methodologies for Definitive Structural Assignment
The precise structure of (-)-Variabilin has been established through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These techniques provide complementary information, allowing for the unambiguous assignment of its molecular formula and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone in the structural elucidation of natural products like (-)-Variabilin. Detailed analysis of its ¹H NMR, ¹³C NMR, and various 2D NMR experiments (such as COSY, HSQC, HMBC) has been instrumental in confirming the proposed structure and identifying the positions of functional groups and substituents.
¹H NMR and ¹³C NMR: These techniques provide information about the number and types of protons and carbons in the molecule, their chemical environments, and their connectivity through scalar coupling. For instance, the characteristic chemical shift of C-20 in the ¹³C NMR spectrum (δc 115.6 ppm) is indicative of a Z-configuration at the 20,21 double bond, distinguishing it from the E-isomer which typically resonates at a downfield shift of approximately 121 ppm researchgate.net. The presence of a conjugated tetronic acid moiety is also confirmed by its characteristic UV absorption maximum (λmax 265 nm) researchgate.net.
2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are vital for establishing direct carbon-proton correlations and long-range carbon-carbon correlations, respectively. These experiments allow for the precise mapping of the molecular skeleton and the assignment of stereochemical information. For example, HMBC correlations from H-2 to the carbonyl carbons of the tetronic acid moiety confirm the regiochemistry of the α-substituted γ-hydroxybutenolide researchgate.net.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) plays a critical role in confirming the elemental composition of (-)-Variabilin. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision (typically to several decimal places), HRMS allows for the determination of the exact molecular formula libretexts.org. This precise mass measurement is essential for distinguishing (-)-Variabilin from other compounds with similar nominal masses but different elemental compositions. For example, HRMS data has been used to propose molecular formulas for related compounds, confirming their elemental composition and aiding in structural assignments nih.govnih.gov.
Determination of Absolute and Relative Stereochemistry
Establishing the stereochemistry of (-)-Variabilin, including both relative and absolute configurations, is crucial due to the significant impact stereochemistry has on biological activity.
Oxidative Degradation and Derivatization Strategies
Oxidative degradation has been employed to break down the complex molecule into smaller, more manageable fragments whose stereochemistry can be determined. For instance, ozonolysis of (-)-Variabilin followed by reductive work-up has yielded degradation products, such as 2-methyl-6-oxoheptanoic acid tandfonline.com. The stereochemistry of these degradation products can then be elucidated through comparison with synthetically prepared standards or by other stereochemical determination methods tandfonline.com.
Chiral Derivatizing Agent Methodologies (e.g., MTPA Esters)
Chiral derivatizing agents are powerful tools for determining the absolute stereochemistry of chiral centers. The use of Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetic acid chloride, MTPA-Cl) is a common strategy umn.edusigmaaldrich.comwikipedia.org. By reacting a chiral alcohol or amine moiety within a degradation product of (-)-Variabilin with MTPA-Cl, diastereomeric esters are formed. These diastereomers exhibit distinct chemical shifts in ¹H NMR spectroscopy, allowing for the determination of the absolute configuration at the original chiral center based on the sign and magnitude of the chemical shift differences (Δδ) umn.eduwikipedia.orgtandfonline.com. For example, the absolute stereochemistry at the C-18 position of (-)-Variabilin has been determined by converting a degradation product into its di-(R)-MTPA ester and analyzing the resulting ¹H NMR spectra tandfonline.com.
Analysis of Geometric Isomerism (e.g., 20(Z) vs. 20(E) Double Bond Configuration)
The geometric isomerism of the double bonds within the sesterterpene chain of (-)-Variabilin is a key stereochemical feature. Specifically, the configuration of the double bond at the C-20 position has been a focus of investigation.
NMR Spectroscopy: As mentioned earlier, the ¹³C NMR chemical shift of C-20 provides a strong indication of the double bond geometry. A shift at δc 115.6 ppm is characteristic of the Z-configuration, while the E-configuration is associated with a downfield shift to approximately 121 ppm researchgate.net. The isolation of isomers with different double bond configurations, such as the 20(E) isomer, has also aided in confirming the stereochemistry of (-)-Variabilin researchgate.netresearchgate.net.
Derivatization and Comparison: The formation of derivatives, such as the 22-O-methyl derivative of (-)-Variabilin, and subsequent analysis has also been used to confirm the 20(Z) configuration of the double bond researchgate.netresearchgate.net.
Comparative Analysis of (-)-Variabilin Stereoisomers and Related Compounds
The marine environment, particularly sponges of the Irciniidae family, is a rich source of sesterterpenes, with Variabilin (B611640) serving as a significant chemotaxonomic marker researchgate.net. The structural variability within this class of compounds, especially concerning stereochemistry and the presence of isomers, is notable.
Stereoisomers of Variabilin: Variabilin exists as different stereoisomers, primarily differing in the configuration at the C-18 chiral center and the geometry of its double bonds. For example, (7E,12E,20Z,18S)-Variabilin and (7E,12E,20Z,18R)-Variabilin represent distinct enantiomers or diastereomers depending on other chiral centers. Furthermore, isomers with different double bond geometries, such as (7Z,12Z,20Z,18S)-Variabilin and (7E,12Z,20Z,18S)-Variabilin, have been isolated and characterized nih.gov. These stereoisomers can exhibit variations in their biological activities, underscoring the importance of precise stereochemical assignment for understanding structure-activity relationships (SAR) ontosight.ai.
Related Compounds: (-)-Variabilin belongs to a broader class of furanosesterterpenes and is structurally related to other marine natural products isolated from sponges. These include compounds like furospinulosin 1, 22-deoxyvariabilin, fasciculatin, cavernosolide, lintenolide A, and various ircinialactams and irciniafurans researchgate.netnih.govnih.gov.
Furanosesterterpenes: Variabilin is a representative of linear furanosesterterpenes, characterized by a furan (B31954) ring and a tetronic acid moiety researchgate.nettandfonline.comontosight.ai. Fasciculatin, for instance, is another furanosesterterpene with reported (13S,18S)-configurations tandfonline.com.
Ircinialactams and Irciniafurans: These are biosynthetically related compounds isolated from Irciniidae sponges, often featuring lactam or furan structures appended to the sesterterpene skeleton nih.gov. Their isolation alongside Variabilin highlights a common biosynthetic pathway within these sponges.
Other Sesterterpenes: Compounds like cavernosolide and lintenolide A, also isolated from marine sponges, share the sesterterpene backbone and tetronic acid functionality, allowing for comparative structural and biological analyses researchgate.net.
Synthetic Strategies and Chemical Modifications of Variabilin
Total Synthesis Approaches to (-)-Variabilin and its Enantiomers
The total synthesis of (-)-Variabilin has been a notable achievement in organic chemistry, with several research groups developing convergent and stereoselective routes. These syntheses often target the establishment of the pterocarpan (B192222) core and the precise control of its stereogenic centers.
Catalytic Asymmetric Synthetic Methodologies
A cornerstone in the enantioselective synthesis of (-)-Variabilin and its related compound (-)-Glycinol is the catalytic, asymmetric "interrupted" Feist-Bénary reaction (IFB) . This methodology, developed by Calter and colleagues, employs a monoquinidine pyrimidinyl ether catalyst to introduce both stereogenic centers simultaneously with high enantioselectivity, often exceeding 90% ee. researchgate.netnih.govontosight.aitu-braunschweig.de The IFB reaction typically involves the condensation of a dione (B5365651) nucleophile with a β-bromo-α-ketoester electrophile.
Another approach contributing to stereochemical control involves enzymatic desymmetrization . For instance, a lipase-catalyzed asymmetric desymmetrization of propanediol (B1597323) precursors has been employed to achieve stereochemical control in the synthesis of (18S)-Variabilin. e-bookshelf.dejkchemical.com
Key Synthetic Steps and Reaction Mechanisms
Several critical transformations are integral to the total synthesis of (-)-Variabilin:
Intramolecular Buchwald-Hartwig Coupling: This palladium-catalyzed reaction is crucial for forming the benzopyranoid ring system, a key structural feature of the pterocarpan skeleton. researchgate.netnih.govontosight.aitu-braunschweig.de The general mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by amine or alcohol coordination, deprotonation, and reductive elimination to form the C-N or C-O bond. youtube.comorganic-chemistry.orgwikipedia.org
Nickel-Catalyzed Aryl Tosylate Reduction: This step is vital for reducing an aryl tosylate to an aryl group, often as part of a deprotection or functional group transformation sequence. Nickel catalysis offers advantages in terms of cost and unique reactivity, operating through various nickel oxidation states. researchgate.netnih.govontosight.aitu-braunschweig.deorganic-chemistry.orgsioc-journal.cnrsc.orgresearchgate.netnih.gov The mechanism typically involves oxidative addition, followed by reduction and reductive elimination steps.
Haloketone Cyclization: In some synthetic strategies, particularly for racemic Variabilin (B611640), a haloketone cyclization via halogen-metal exchange and subsequent intramolecular addition to a carbonyl function has been employed as a key step to construct the skeleton. ebi.ac.ukbocsci.com
Stereocontrolled Synthesis of the Pterocarpan Skeleton
The establishment of the correct stereochemistry at the pterocarpan core is paramount. The "interrupted" Feist-Bénary reaction is a primary method for installing the critical stereogenic centers with high enantiomeric excess. researchgate.netnih.govontosight.aitu-braunschweig.de In conjunction with other stereoselective reactions, such as those employed in the enzymatic desymmetrization approach, these methodologies ensure the construction of the complex polycyclic framework with the desired absolute configuration.
Semi-Synthesis and Derivatization Studies of (-)-Variabilin
Studies on Variabilin have also explored its chemical behavior and the synthesis of related analogues, often by modifying its natural or synthetic precursors.
Modifications of the Furan (B31954) Moiety
The furan ring in Variabilin is susceptible to oxidative degradation. Autooxidation studies have revealed that the tetronic acid moiety can act as a photosensitizer, promoting the formation of singlet oxygen, which subsequently reacts with the furan ring. This process leads to a variety of oxidized products, including hydroxybutenolides and hydroperoxides. researchgate.netnaturalproducts.netrushim.ru
Research has also investigated analogues where the furan moiety has been altered. For instance, some marine sesterterpenes related to Variabilin feature α,β-substituted hydroxy γ-lactones in place of the furan ring. wiley-vch.de Furthermore, the synthesis of 22-O-methylvariabilin has been reported, indicating a specific modification at the oxygen atom of the methyl group attached to the C-22 position. researchgate.nettu-braunschweig.deresearchgate.netnaturalproducts.netnaturalproducts.netpherobase.comacs.org
Modifications of the Tetronic Acid Moiety
The tetronic acid moiety is a characteristic feature of Variabilin and is known to be involved in its chemical reactivity. As noted in autooxidation studies, it plays a role in the degradation pathways of the molecule, particularly in sensitizing singlet oxygen formation that affects the furan ring. researchgate.netnaturalproducts.netrushim.ru Tetronic acid derivatives, in general, are recognized for their ability to bind metal ions. e-bookshelf.de The inherent instability of Variabilin, attributed to both the furan and tetronic acid functionalities, has driven efforts to enhance its stability, such as through encapsulation in nanoparticles. mdpi.com
Compound List:
(-)-Variabilin
(-)-Glycinol
22-O-methylvariabilin
Molecular and Cellular Mechanisms of Action of Variabilin
Anti-Oncogenic Activity and Apoptosis Induction
(-)-Variabilin demonstrates significant anti-cancer potential by inhibiting tumor cell proliferation and inducing apoptosis. Its effects are mediated through modulation of critical signaling pathways and protein families involved in cell survival and death.
The protein kinase B (AKT) signaling pathway, also known as the PI3K/AKT pathway, is a crucial regulator of cellular processes including cell growth, proliferation, survival, and metabolism rug.nlnih.govnih.gov. Research indicates that (-)-Variabilin can inhibit this pathway in cancer cells, thereby contributing to its anti-proliferative and pro-apoptotic effects nih.govmedchemexpress.eucmdm.tw. By modulating the PI3K/AKT signaling cascade, (-)-Variabilin disrupts downstream processes that promote tumor cell survival and unchecked growth cmdm.tw.
(-)-Variabilin has been shown to induce tumor cell apoptosis, partly through the modulation of Bcl-2 family proteins nih.gov. The Bcl-2 family comprises proteins that play a critical role in regulating apoptosis by controlling the integrity of the mitochondrial outer membrane nih.govresearchgate.netbiomolther.orgnih.govoncotarget.com. By reducing the expression of these proteins, (-)-Variabilin can shift the balance towards a pro-apoptotic state, facilitating programmed cell death in cancer cells nih.gov.
(-)-Variabilin exhibits cytotoxic activity and inhibits the proliferation and growth of various human cancer cell lines in vitro. Studies have documented its effects across a range of cancer types, including lung, ovarian, skin, central nervous system, colon, breast, and prostate cancers researchgate.netnih.govmdpi.comresearchgate.netnih.govmedchemexpress.com.
Table 1: Cytotoxic Activity and Apoptosis Induction in Cancer Cell Lines
| Cell Line | Reported Effect | IC50 (µM) | Apoptosis (%) | References |
| PC-3 | Cytotoxic activity, Apoptosis induction | 87.74 (SLN)* | 29 (alone), 59 (SLN) | researchgate.netnih.govmdpi.com |
| MCF-7 | Cytotoxic activity, Apoptosis induction | 34.8 (alone) | 29 (alone), 48 (SLN) | researchgate.netnih.govmdpi.comnih.gov |
| HT-29 | Cytotoxic activity, Apoptosis induction | >100 (alone) | 38 (alone), 47 (SLN) | researchgate.netnih.govmdpi.comnih.gov |
| A549 | Cytotoxic activity | N/A | N/A | researchgate.netresearchgate.netnih.govmedchemexpress.com |
| SK-OV-3 | Cytotoxic activity | N/A | N/A | researchgate.netresearchgate.net |
| SK-MEL-2 | Cytotoxic activity | N/A | N/A | researchgate.netresearchgate.net |
| XF498 | Cytotoxic activity | N/A | N/A | researchgate.netresearchgate.net |
| HCT15 | Cytotoxic activity | N/A | N/A | researchgate.netresearchgate.net |
Note: IC50 values for Variabilin (B611640) alone against PC-3 cells were not explicitly provided in the cited snippets. Values marked with (SLN) refer to Variabilin encapsulated in solid lipid nanoparticles.
Anti-inflammatory Molecular Interactions
(-)-Variabilin exhibits significant anti-inflammatory properties, primarily through its ability to inhibit key enzymes involved in the inflammatory cascade, particularly phospholipase A2 (PLA2) and the subsequent production of eicosanoids.
(-)-Variabilin is characterized as a dual inhibitor of both human secretory phospholipase A2 (sPLA2) and human cytosolic phospholipase A2 (cPLA2) nih.govbocsci.compsu.edutsbiochem.comresearchgate.net. This dual action is notable, as many marine natural products selectively inhibit sPLA2 while having limited effects on cPLA2 tsbiochem.comresearchgate.net. (-)-Variabilin shows potent inhibitory activity against human synovial secretory PLA2 with an IC50 of 6.9 µM and against U937 cells cytosolic PLA2 with an IC50 of 7.9 µM nih.govbocsci.compsu.edu. While it demonstrated less potency against bee venom PLA2 and failed to affect Naja naja venom PLA2, its broad inhibition of key human PLA2 isoforms underscores its anti-inflammatory potential nih.govbocsci.compsu.edu.
Table 2: Phospholipase A2 (PLA2) Inhibition
| Target PLA2 | IC50 (µM) | References |
| Human synovial secretory PLA2 | 6.9 | nih.govbocsci.compsu.eduresearchgate.netscispace.com |
| U937 cells cytosolic PLA2 | 7.9 | nih.govbocsci.compsu.eduresearchgate.net |
| Bee venom PLA2 | Less potent | nih.govbocsci.compsu.edu |
| Naja naja venom PLA2 | Failed to affect | nih.govbocsci.compsu.edu |
By inhibiting PLA2 enzymes, (-)-Variabilin effectively controls the production of eicosanoids, which are potent lipid mediators of inflammation nih.govbocsci.compsu.edu. Specifically, (-)-Variabilin inhibits the production of leukotriene B4 (LTB4) by human neutrophils stimulated with calcium ionophore A23187 nih.govpsu.edu. It also demonstrates marked inhibition of prostaglandin (B15479496) E2 (PGE2) levels in experimental models nih.govpsu.edu. Furthermore, (-)-Variabilin was found to be without effect on 5-lipoxygenase, cyclo-oxygenase 1, and cyclo-oxygenase 2 activities in cell-free assays, suggesting its primary action is upstream of these enzymes, at the PLA2 level nih.govpsu.edu. Beyond eicosanoid synthesis, (-)-Variabilin also reduces neutrophil degranulation and superoxide (B77818) generation in vitro, contributing to its anti-inflammatory profile nih.govpsu.edu.
Influence on Neutrophil Degranulation and Superoxide Generation in vitro
(-)-Variabilin has demonstrated significant inhibitory effects on key neutrophil functions, specifically degranulation and the generation of superoxide radicals in vitro targetmol.compsu.edu. Neutrophils are critical immune cells involved in the inflammatory response, and their uncontrolled activation can lead to tissue damage. (-)-Variabilin's ability to suppress these processes suggests a potential role in mitigating inflammatory conditions. Studies indicate that (-)-Variabilin inhibits human secretory and cytosolic phospholipase A2 (PLA2) activities, which are involved in controlling eicosanoid production, a key pathway in inflammation psu.edu. This inhibition of PLA2 activity is likely linked to its observed effects on neutrophil functions. While specific quantitative data (e.g., IC50 values) for the direct inhibition of neutrophil degranulation and superoxide generation by (-)-Variabilin are not extensively detailed in the provided literature, the compound is described as significantly reducing these functions in vitro psu.edu.
Modulation of Neurogenesis and Neural Stem Cell Differentiation
(-)-Variabilin plays a notable role in the process of neurogenesis, specifically by promoting the differentiation of neural stem cells (NSCs) into neurons medchemexpress.commedchemexpress.comnih.govresearchgate.net. Neural stem cells are multipotent cells capable of self-renewal and differentiation into various neural cell types, making them crucial for brain development and repair nih.govnih.gov. (-)-Variabilin's influence on this process is primarily mediated through its interaction with specific molecular pathways governing neuronal fate.
Activation of Neurogenin2 (Ngn2) Promoter
A key mechanism by which (-)-Variabilin promotes neuronal differentiation is through the activation of the Neurogenin2 (Ngn2) promoter medchemexpress.commedchemexpress.comnih.govresearchgate.net. Neurogenin2 (Ngn2) is a basic helix-loop-helix (bHLH) transcription factor that is essential for neurogenesis. It acts by binding to enhancer-box regulatory elements on the promoters of genes that drive neuronal differentiation, thereby initiating the transcription of pro-neural genes wikipedia.org. Research has identified (-)-Variabilin as a direct activator of the Ngn2 promoter medchemexpress.commedchemexpress.comnih.govresearchgate.net. In a study examining natural products from Butea superba, (-)-Variabilin, along with other compounds like Dehydromaackiain, formononetin, (-)-medicarpin, rothindin, and ononin, demonstrated a significant increase in Ngn2 promoter activity. Specifically, at a concentration of 5 µM, these compounds showed 1.8 to 2.8 times higher Ngn2 promoter activity compared to the control nih.govresearchgate.net. This direct activation of Ngn2 is a critical step in initiating the cascade of events leading to neuronal fate.
Table 1: Ngn2 Promoter Activity of Selected Natural Products
| Compound | Ngn2 Promoter Activity Increase (vs. Control) | Concentration | Source Reference |
|---|---|---|---|
| Dehydromaackiain | 1.8–2.8 times | 5 µM | nih.govresearchgate.net |
| Formononetin | 1.8–2.8 times | 5 µM | nih.govresearchgate.net |
| (-)-Variabilin | 1.8–2.8 times | 5 µM | nih.govresearchgate.net |
| (-)-Medicarpin | 1.8–2.8 times | 5 µM | nih.govresearchgate.net |
| Rothindin | 1.8–2.8 times | 5 µM | nih.govresearchgate.net |
Promotion of Neural Stem Cell Differentiation into Neurons
By activating the Ngn2 promoter, (-)-Variabilin facilitates the downstream transcriptional events required for neural stem cell differentiation into neurons nih.govresearchgate.netwikipedia.org. Ngn2's role is to drive the expression of genes that specify neuronal identity and promote the development of neuronal morphology and function wikipedia.org. Consequently, (-)-Variabilin's action as an Ngn2 promoter activator directly translates to an enhancement of neural stem cell differentiation into mature neurons medchemexpress.commedchemexpress.comnih.govresearchgate.net. This effect is crucial for understanding potential therapeutic strategies aimed at neuroregeneration or treating neurological disorders characterized by neuronal loss.
Anti-Thrombotic and Platelet Aggregation Inhibition Mechanisms
(-)-Variabilin is recognized for its potent anti-thrombotic properties, primarily achieved through the inhibition of human platelet aggregation targetmol.comchemfaces.comnih.govresearchgate.netkoreascience.krthieme-connect.commedchemexpress.com. Platelet aggregation is a critical step in hemostasis and the formation of blood clots, but its dysregulation can lead to thrombotic events such as heart attack and stroke. (-)-Variabilin interferes with this process by targeting specific cell surface receptors involved in platelet adhesion and aggregation.
Antagonism of Fibrinogen Receptor Glycoprotein (B1211001) IIb-IIIa (GPIIb-IIIa; αIIbβ3)
A primary mechanism by which (-)-Variabilin inhibits platelet aggregation is through its antagonism of the fibrinogen receptor, Glycoprotein IIb-IIIa (GPIIb-IIIa), also known as integrin αIIbβ3 targetmol.comchemfaces.comnih.govmedchemexpress.com. GPIIb-IIIa is a key integrin complex found on the surface of platelets that serves as the receptor for fibrinogen nih.govwikipedia.org. Upon platelet activation, GPIIb-IIIa undergoes a conformational change, allowing it to bind fibrinogen, which acts as a bridge between platelets, leading to aggregation nih.govwikipedia.org. (-)-Variabilin, being an RGD (Arg-Gly-Asp) motif-containing antagonist, effectively blocks the binding of fibrinogen to GPIIb-IIIa nih.govmedchemexpress.com. This blockade prevents the cross-linking of platelets by fibrinogen, thereby inhibiting platelet aggregation and the subsequent formation of thrombi nih.govnih.govwikipedia.org. Notably, while variabilin contains the RGD motif, its sequence is not positioned within a cysteine-bracketed loop, distinguishing it from some other known RGD-containing antagonists nih.gov.
Antagonism of Vitronectin Receptor αvβ3
Compound List:
(-)-Variabilin
Neurogenin2 (Ngn2)
Glycoprotein IIb-IIIa (GPIIb-IIIa; αIIbβ3)
Vitronectin Receptor αvβ3
RGD (Arg-Gly-Asp) motif
Dehydromaackiain
Formononetin
(-)-Medicarpin
Rothindin
Ononin
30-methoxydaidzein (or 3'-methoxydaidzein)
Fibrinogen
Vitronectin
Von Willebrand factor
Thrombospondin
Phospholipase A2 (PLA2)
Leukotriene B4
Integrin
Role of the RGD Motif in Receptor Binding
(-)-Variabilin possesses a critical Arg-Gly-Asp (RGD) motif, a tripeptide sequence recognized for its role in mediating cellular adhesion by binding to integrin receptors selleckchem.comtaylorandfrancis.com. This motif is a key component in the function of many extracellular matrix proteins and cell surface receptors selleckchem.commedchemexpress.com. Variabilin acts as a potent antagonist for the fibrinogen receptor glycoprotein IIb-IIIa (GPIIb-IIIa; αIIbβ3) and the vitronectin receptor αvβ3 targetmol.comsemanticscholar.orgnih.gov. Unlike many other RGD-containing antagonists, the RGD sequence in variabilin is not flanked by cysteine residues semanticscholar.orgnih.gov. This structural characteristic contributes to its specific binding profile and antagonistic activity at these integrin receptors, influencing processes such as platelet aggregation and cell adhesion targetmol.comsemanticscholar.orgnih.gov.
Glycine Receptor (GlyR) Chloride Channel Modulation
Research into compounds derived from marine sponges, including those where variabilin is found, has identified molecules with significant modulatory effects on Glycine Receptors (GlyRs). While direct quantitative data for (-)-Variabilin's specific effects on GlyRs is less detailed in available literature, studies on related sesterterpenes and synthetic analogues have illuminated potential mechanisms and subunit selectivity.
Studies on sesterterpenes such as ircinialactams, isolated from sponges of the family Irciniidae, have demonstrated potent and subunit-selective modulatory properties against GlyR α1 and α3 isoforms researchgate.netuq.edu.au. These investigations reveal that structural variations in these compounds can confer specific affinities for different GlyR subunits. For instance, certain ircinialactams have shown distinct interactions with α1 and α3 GlyR isoforms, highlighting the potential for developing GlyR-specific modulators uq.edu.au.
Structure Activity Relationship Sar Studies of Variabilin Analogues
Elucidation of Pharmacophores and Key Structural Features for Biological Activity
While comprehensive SAR studies on a wide range of synthetic (-)-Variabilin analogues are limited in the publicly available scientific literature, a preliminary understanding of its pharmacophores can be inferred by comparing the structures of naturally occurring variabilin-type compounds with their reported biological activities. The core structure of (-)-Variabilin consists of a furanoterpenoid skeleton characterized by a tetronic acid moiety and a long, flexible side chain.
Key structural features that are believed to be crucial for the biological activity of (-)-Variabilin and its analogues include:
The Tetronic Acid Moiety: This α,β-unsaturated γ-lactone ring is a common feature in many biologically active natural products. Its ability to act as a Michael acceptor allows for potential covalent interactions with biological nucleophiles, such as cysteine residues in enzymes or transcription factors. The enolic hydroxyl group can also participate in hydrogen bonding interactions within a target's binding site.
The Furan (B31954) Ring: The terminal furan ring is another important heterocyclic motif. Its aromaticity and the presence of the oxygen heteroatom can contribute to binding through π-π stacking, hydrophobic interactions, and hydrogen bonding.
By analyzing the structural variations among naturally occurring analogues, some initial SAR insights can be drawn. For instance, comparing the cytotoxicity of variabilin (B611640) with its hydroxylated or epoxidized derivatives can provide clues about the importance of specific regions of the molecule for its activity.
| Compound | Key Structural Difference from (-)-Variabilin | Reported Biological Activity (Example) |
| (-)-Variabilin | - | Cytotoxic against various cancer cell lines |
| Strobilinin | Oxidation of the furan ring | Antifungal and cytotoxic activity |
| Fasciculatin | Different side chain saturation and oxidation | Cytotoxic and anti-inflammatory activity |
This table is illustrative and based on the general understanding of related compounds; specific comparative activity data for a range of analogues against the same target is scarce.
Quantitative Structure-Activity Relationship (QSAR) Modeling for (-)-Variabilin Derivatives
To date, there is a notable absence of published Quantitative Structure-Activity Relationship (QSAR) models specifically developed for (-)-Variabilin derivatives. QSAR studies involve the use of statistical methods to correlate the biological activity of a series of compounds with their physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).
The development of a robust QSAR model for (-)-Variabilin would require a dataset of analogues with systematically varied structures and their corresponding biological activities measured under standardized conditions. Such a model could then be used to:
Predict the biological activity of novel, unsynthesized analogues.
Identify the most important physicochemical properties that govern the activity of this class of compounds.
Guide the design of more potent and selective derivatives.
Future research efforts in this area would be highly valuable for accelerating the drug discovery process based on the (-)-Variabilin scaffold.
Impact of Stereochemical Variations on Biological Potency and Selectivity
The stereochemistry of a molecule is a critical determinant of its biological activity, as biomolecules such as enzymes and receptors are themselves chiral. In the case of sesquiterpene lactones, a class of natural products to which (-)-Variabilin belongs, stereochemistry has been shown to significantly influence their biological effects.
For (-)-Variabilin, which possesses multiple stereocenters, each stereoisomer can have a unique three-dimensional shape. This, in turn, affects how it interacts with its biological target. It is highly probable that only one enantiomer, the naturally occurring (-)-form, exhibits the optimal fit for its target's binding site, leading to its observed biological activity. The other enantiomer, (+)-Variabilin, may have significantly lower activity or even interact with different biological targets.
Furthermore, diastereomers of (-)-Variabilin, which would have different configurations at one or more, but not all, of the stereocenters, would also be expected to exhibit different biological profiles. The relative orientation of key functional groups, dictated by the stereochemistry, is crucial for establishing the precise non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) required for potent and selective biological activity.
Systematic studies involving the synthesis and biological evaluation of all possible stereoisomers of Variabilin would be necessary to fully elucidate the impact of stereochemistry on its potency and selectivity. Such studies are crucial for understanding the precise nature of the molecular recognition events that underlie its biological effects.
Analog Development and Optimization Strategies for Enhanced Efficacy
The development of analogues of (-)-Variabilin with enhanced efficacy, improved pharmacokinetic properties, and reduced toxicity is a key objective in medicinal chemistry. Several strategies can be employed to achieve this:
Modification of the Tetronic Acid Moiety: Analogues can be synthesized with modifications to the tetronic acid ring to modulate its reactivity and polarity. For example, esterification or etherification of the enolic hydroxyl group could alter its hydrogen bonding capacity and bioavailability.
Alterations to the Furan Ring: The furan ring could be replaced with other five-membered heterocycles (e.g., thiophene, pyrrole) to probe the importance of the oxygen atom and the aromatic system for activity. Substitution on the furan ring could also be explored to enhance binding affinity.
Side Chain Modification: The length, flexibility, and degree of unsaturation of the terpenoid side chain can be systematically varied. Introducing polar functional groups into the side chain could improve water solubility and alter the pharmacokinetic profile of the molecule.
Scaffold Simplification: To improve synthetic accessibility and identify the minimal pharmacophore, simplified analogues that retain the key structural features of (-)-Variabilin can be designed and synthesized. This approach can lead to the discovery of more "drug-like" molecules with improved properties.
Prodrug Strategies: To overcome potential issues with bioavailability or stability, prodrugs of (-)-Variabilin could be developed. These are inactive derivatives that are converted to the active form of the drug in the body.
The following table outlines some potential analogue development strategies:
| Strategy | Rationale | Potential Outcome |
| Replace furan with thiophene | Investigate the role of the heteroatom in binding | Altered potency and selectivity |
| Shorten the terpenoid side chain | Improve water solubility and reduce lipophilicity | Modified pharmacokinetic profile |
| Introduce a hydroxyl group on the side chain | Increase polarity and potential for hydrogen bonding | Enhanced water solubility and target interactions |
| Synthesize the enantiomer (+)-Variabilin | Determine the stereochemical requirements for activity | Elucidation of the active stereoisomer |
These strategies, guided by the initial SAR insights and potentially future computational modeling studies, will be instrumental in unlocking the full therapeutic potential of the (-)-Variabilin scaffold.
Advanced Analytical Methodologies for Variabilin Research
Chromatographic Techniques for Separation and Purification
Chromatographic methods are fundamental to the isolation and purification of (-)-Variabilin from complex marine sponge extracts. These techniques are essential for obtaining the pure compound required for structural elucidation and bioactivity screening.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the study of (-)-Variabilin, serving both for the analytical assessment of purity and for the preparative isolation of the compound. Reversed-phase HPLC is commonly the method of choice for the separation of sesterterpenoids from marine sponge extracts.
For analytical purposes, a C18 column is typically employed with a gradient elution system, often consisting of a mixture of water and an organic solvent such as acetonitrile or methanol, sometimes with the addition of a small percentage of formic acid to improve peak shape. Detection is usually carried out using a photodiode array (PDA) detector, which allows for the simultaneous monitoring of absorbance at multiple wavelengths.
In a preparative capacity, HPLC is used to purify (-)-Variabilin from semi-purified fractions obtained from initial chromatographic steps like silica gel column chromatography. The conditions are scaled up from the analytical method, using larger columns and higher flow rates to handle larger sample loads. The goal is to isolate sufficient quantities of the pure compound for further structural and biological studies.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 21.2 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Water/Acetonitrile with 0.1% Formic Acid | Gradient or Isocratic of Water/Acetonitrile |
| Flow Rate | 0.5 - 1.5 mL/min | 10 - 20 mL/min |
| Detection | Photodiode Array (PDA) | UV-Vis (at a specific wavelength) |
| Injection Volume | 5 - 20 µL | 100 µL - several mL |
| Purpose | Purity assessment, quantification | Isolation of pure compound |
Table 1: Representative HPLC Conditions for the Analysis and Purification of Furanosesterterpenoids.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of complex mixtures, such as crude extracts of marine sponges containing (-)-Variabilin and its analogs. This method combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.
LC-MS is particularly valuable for metabolite profiling, allowing for the rapid identification of known compounds and the tentative identification of new, related structures based on their mass-to-charge ratio (m/z) and fragmentation patterns. This process, often referred to as dereplication, is crucial in natural product discovery to avoid the re-isolation of known compounds. High-resolution mass spectrometry (HRMS), often coupled with a time-of-flight (TOF) or Orbitrap analyzer, provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.
In the context of (-)-Variabilin research, LC-MS would be employed to analyze extracts from Ircinia sponges to map the distribution of variabilin (B611640) and related furanosesterterpenoids. Furthermore, LC-MS/MS, which involves tandem mass spectrometry, can provide structural information through the fragmentation of parent ions, aiding in the characterization of novel variabilin derivatives.
| Parameter | Typical Conditions for Metabolite Profiling |
| LC Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Gradient of Water/Acetonitrile with 0.1% Formic Acid |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes |
| Data Acquisition | Full scan MS and data-dependent MS/MS |
Table 2: General LC-MS Parameters for the Analysis of Marine Sponge Extracts.
Spectroscopic Techniques for Characterization and Quantification
Spectroscopic techniques are essential for the structural elucidation of (-)-Variabilin and for quantifying its biological activity.
Application of Advanced NMR Techniques for Metabolite Identification in Complex Matrices
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of natural products like (-)-Variabilin. While 1D NMR (¹H and ¹³C) provides fundamental information, advanced 2D NMR techniques are necessary to piece together the complex structure of sesterterpenoids.
Key 2D NMR experiments include:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to establish connectivity within molecular fragments.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing a map of C-H one-bond connections.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.
For identifying metabolites in complex matrices, techniques like hyphenated HPLC-SPE-NMR can be employed. This involves separating the components of an extract by HPLC, trapping the individual peaks on solid-phase extraction (SPE) cartridges, and then eluting them into an NMR spectrometer for analysis.
| NMR Experiment | Information Obtained |
| ¹H NMR | Proton chemical shifts, coupling constants, integration |
| ¹³C NMR | Carbon chemical shifts, types of carbons (CH₃, CH₂, CH, C) |
| COSY | ¹H-¹H spin systems (connectivity through bonds) |
| HSQC | Direct ¹H-¹³C correlations (one-bond) |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) |
| NOESY | Through-space ¹H-¹H correlations (stereochemistry) |
Table 3: Key NMR Experiments for the Structural Elucidation of (-)-Variabilin.
Spectrophotometric Methods for Activity Assays
Spectrophotometric methods offer a simple, rapid, and cost-effective way to assess the biological activity of natural products like (-)-Variabilin. These assays are often used for primary screening to identify active compounds.
For example, the antimicrobial activity of (-)-Variabilin can be quantified using a spectrophotometric broth microdilution assay. In this method, the growth of a bacterial strain in the presence of varying concentrations of the compound is monitored by measuring the optical density (OD) of the culture over time. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible microbial growth.
Biophysical and Cell-Based Assay Methodologies
To understand the biological effects of (-)-Variabilin, a range of biophysical and cell-based assays are employed. These assays can provide insights into the compound's mechanism of action and its potential as a therapeutic agent.
Cell-based assays are crucial for evaluating the biological activity of (-)-Variabilin in a cellular context. Given that many marine sesterterpenoids exhibit cytotoxic and antimicrobial properties, standard assays in these areas are highly relevant.
Antimicrobial Assays: The antimicrobial activity of (-)-Variabilin has been reported against the Gram-positive bacterium Sarcina lutea. This is typically determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Cytotoxicity Assays: The potential anticancer activity of (-)-Variabilin can be assessed using various cytotoxicity assays on different cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. A decrease in metabolic activity in the presence of (-)-Variabilin would indicate a cytotoxic or cytostatic effect.
Biophysical techniques can be used to study the direct interaction of (-)-Variabilin with its molecular target, although the specific targets of variabilin are not yet well-defined. Techniques such as Surface Plasmon Resonance (SPR) could be employed to investigate the binding of (-)-Variabilin to a putative protein target, providing data on binding affinity and kinetics.
| Assay Type | Method | Endpoint Measured |
| Antimicrobial | Broth Microdilution | Minimum Inhibitory Concentration (MIC) |
| Cytotoxicity | MTT Assay | Cell viability/metabolic activity (IC₅₀) |
| Biophysical | Surface Plasmon Resonance (SPR) | Binding affinity (Kᴅ), kinetics (ka, kd) |
Table 4: Common Biophysical and Cell-Based Assays Relevant to (-)-Variabilin Research.
Automated Patch Clamp Electrophysiology for Ion Channel Modulation
The study of ion channel modulation is critical in understanding the pharmacological effects of novel compounds. Automated patch clamp (APC) electrophysiology represents a high-throughput method for investigating the effects of a substance on the function of various ion channels. This technique allows for the rapid screening of a compound against a panel of ion channels, providing valuable data on its potential mechanisms of action.
While the direct application of automated patch clamp electrophysiology to (-)-Variabilin has not been extensively reported in publicly available scientific literature, this methodology holds significant potential for future research. Investigating the effects of (-)-Variabilin on a diverse array of ion channels, such as those involved in cancer cell proliferation and signaling, could reveal novel therapeutic targets and further clarify its mode of action. The high-throughput nature of APC would enable the efficient screening of (-)-Variabilin against numerous ion channel subtypes, accelerating the discovery of any potential ion channel modulatory activity.
Cell Cytotoxicity and Apoptosis Assays (e.g., flow cytometry, Western blot for protein expression)
A significant focus of (-)-Variabilin research has been its demonstrated ability to induce cytotoxicity and apoptosis in various cancer cell lines. nih.govresearchgate.net To quantify these effects and understand the underlying molecular events, researchers utilize a combination of sophisticated assays, including flow cytometry and Western blotting.
Cell Cytotoxicity of (-)-Variabilin
The cytotoxic effects of (-)-Variabilin have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for cytotoxicity. Studies have reported the IC50 values for (-)-Variabilin in various cancer cell lines, demonstrating its potential as an anti-cancer agent. For instance, the cytotoxic activity of variabilin has been observed against MCF-7 (breast cancer), PC-3 (prostate cancer), and HT-29 (colon cancer) cell lines. nih.govresearchgate.net
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 34.8 |
| PC-3 | Prostate Cancer | 87.74 |
| HT-29 | Colon Cancer | >100 |
Flow Cytometry for Apoptosis Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through at least one laser. In the context of (-)-Variabilin research, flow cytometry is employed to quantify the extent of apoptosis induced by the compound. Cells undergoing apoptosis exhibit distinct morphological and biochemical changes, such as membrane blebbing, chromatin condensation, and the externalization of phosphatidylserine on the cell surface. mdpi.comnih.gov
By using specific fluorescent probes, such as Annexin V (which binds to phosphatidylserine) and propidium iodide (a DNA stain that is excluded by live cells), flow cytometry can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Research has shown that (-)-Variabilin treatment leads to a significant increase in the apoptotic cell population in a dose-dependent manner in sensitive cancer cell lines. nih.govresearchgate.net
| Cell Line | Treatment | Apoptotic Cells (%) |
|---|---|---|
| MCF-7 | Variabilin | 29 |
| Var-SLN | 48 | |
| PC-3 | Variabilin | 29 |
| Var-SLN | 59 | |
| HT-29 | Variabilin | 38 |
| Var-SLN | 47 |
Var-SLN refers to Variabilin incorporated into solid lipid nanoparticles. nih.govresearchgate.net
Western Blot for Protein Expression
To delve deeper into the molecular mechanisms of (-)-Variabilin-induced apoptosis, Western blot analysis is utilized. This technique allows for the detection and quantification of specific proteins involved in the apoptotic cascade. Apoptosis is a tightly regulated process involving a complex interplay of pro-apoptotic and anti-apoptotic proteins. researchgate.net
Following treatment with (-)-Variabilin, cancer cells can be lysed, and the protein extracts separated by gel electrophoresis. Specific antibodies are then used to probe for key apoptotic markers. This may include the analysis of:
Caspases: A family of proteases that are central to the execution of apoptosis. Western blotting can detect the cleavage and activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).
Bcl-2 family proteins: This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins is critical in determining a cell's susceptibility to apoptosis. Western blotting can reveal changes in the expression levels of these proteins following treatment with (-)-Variabilin.
PARP (Poly(ADP-ribose) polymerase): A substrate of activated caspase-3. The cleavage of PARP is considered a hallmark of apoptosis, and its detection by Western blot provides strong evidence of apoptotic cell death.
Through these advanced analytical methodologies, researchers can build a comprehensive understanding of the cytotoxic and pro-apoptotic effects of (-)-Variabilin, paving the way for its potential development as a novel therapeutic agent.
Strategies for Enhancing the Stability and Bioavailability of Variabilin
Investigation of (-)-Variabilin's Intrinsic Chemical Stability Profile
(-)-Variabilin is known to possess inherent instability, which complicates its structural assignment and cytotoxic evaluation mdpi.comresearchgate.netrug.nl. Studies have indicated that the compound is susceptible to autooxidation. Specifically, the tetronic acid moiety of (-)-Variabilin acts as a sensitizer (B1316253) for the production of singlet oxygen, which subsequently reacts with the furan (B31954) moiety, leading to the formation of various degradation products researchgate.net. This susceptibility to degradation underscores the need for protective formulations to preserve its integrity and biological activity.
Nanoparticle Encapsulation Research
To address the stability and bioavailability issues of (-)-Variabilin, encapsulation within nanocarrier systems, such as Solid Lipid Nanoparticles (SLNs), has emerged as a viable strategy mdpi.comrug.nlx-mol.netnih.govacs.org. SLNs are colloidal carriers composed of lipids that are solid at room and body temperatures, offering advantages like good biocompatibility, controlled release, and the potential to improve the delivery of hydrophobic drugs nih.govresearchgate.netnih.gov. The encapsulation of (-)-Variabilin into SLNs has been shown to significantly improve its stability and enhance its cytotoxic activity mdpi.comresearchgate.netrug.nlx-mol.netnih.gov.
The development of SLNs for (-)-Variabilin typically involves formulation techniques such as hot homogenization or solvent emulsification-diffusion nih.govresearchgate.netinnovareacademics.in. Following preparation, these nanoparticles undergo rigorous characterization to assess their suitability as a drug delivery system. Key parameters evaluated include particle size (PS), polydispersity index (PDI), zeta potential (ZP), and entrapment efficiency (EE%) researchgate.net. Morphological examination, often conducted using transmission electron microscopy (TEM), provides visual confirmation of the nanoparticle structure researchgate.net.
While studies have successfully encapsulated (-)-Variabilin into SLNs (referred to as Var-SLNs) mdpi.comnih.gov, the specific numerical values for the characterization parameters of these Variabilin-loaded SLNs are not detailed in the provided search snippets. However, the methodology employed in related SLN formulations typically involves measuring these attributes to ensure optimal formulation characteristics researchgate.netinnovareacademics.in. For example, other SLN formulations have reported particle sizes in the range of 115-252 nm, with polydispersity indices generally below 0.46, and zeta potentials often in the negative range, indicating colloidal stability researchgate.netinnovareacademics.in. Entrapment efficiencies for various drugs in SLNs have also been reported to be high, often exceeding 90% researchgate.netinnovareacademics.in.
Table 1: Key Characterization Parameters for Solid Lipid Nanoparticles (SLNs) in Drug Delivery
| Parameter | Typical Range/Evaluation | Notes for Variabilin-SLNs |
| Particle Size (PS) | 50–200 nm | Evaluated in studies, specific values for Var-SLNs not detailed in provided snippets. |
| Polydispersity Index (PDI) | < 0.3 | Evaluated in studies, specific values for Var-SLNs not detailed in provided snippets. |
| Zeta Potential (ZP) | Typically negative | Evaluated in studies, specific values for Var-SLNs not detailed in provided snippets. |
| Entrapment Efficiency (EE%) | High (e.g., >90%) | Evaluated in studies, specific values for Var-SLNs not detailed in provided snippets. |
The encapsulation of (-)-Variabilin into SLNs has demonstrated a marked improvement in its stability and biological activity in in vitro systems mdpi.comresearchgate.netx-mol.netnih.gov. Var-SLNs have shown enhanced cytotoxic effects against cancer cell lines compared to the free compound. For instance, in the prostate cancer cell line (PC-3), the IC50 value for (-)-Variabilin alone was 87.74 μM, whereas for Var-SLNs, it significantly decreased to 8.94 μM mdpi.comresearchgate.netx-mol.netnih.gov. Similarly, against the breast cancer cell line (MCF-7), Var-SLNs exhibited comparable activity to Ceramide, with IC50 values of 38.1 μM for Var-SLNs versus 34.8 μM for (-)-Variabilin alone mdpi.comresearchgate.netx-mol.netnih.gov. No significant activity was observed against HT-29 (colon) or MCF-12 (normal breast) cell lines for either formulation mdpi.comresearchgate.netx-mol.netnih.gov.
Furthermore, Var-SLNs have been shown to induce higher levels of apoptosis in cancer cells compared to free (-)-Variabilin. In PC-3 cells, Var-SLNs induced 59% apoptosis, a significant increase from the 29% observed with free (-)-Variabilin mdpi.comresearchgate.netx-mol.netnih.gov. For MCF-7 cells, apoptosis was increased from 29% with free (-)-Variabilin to 48% with Var-SLNs. In HT-29 cells, Var-SLNs induced 47% apoptosis, compared to 38% with free (-)-Variabilin mdpi.comresearchgate.netx-mol.netnih.gov. These findings highlight the ability of SLNs to protect (-)-Variabilin and facilitate its enhanced cellular interaction and subsequent biological effect.
Table 2: In Vitro Cytotoxicity and Apoptosis Induction by (-)-Variabilin and Var-SLNs
| Cell Line | Treatment | IC50 (μM) | Apoptosis (%) |
| PC-3 | (-)-Variabilin | 87.74 | 29 |
| PC-3 | Var-SLN | 8.94 | 59 |
| MCF-7 | (-)-Variabilin | 34.8 | 29 |
| MCF-7 | Var-SLN | 38.1 | 48 |
| HT-29 | (-)-Variabilin | >100 | 38 |
| HT-29 | Var-SLN | >100 | 47 |
Ecological and Chemotaxonomic Significance of Variabilin
Role of (-)-Variabilin as a Chemotaxonomic Marker
(-)-Variabilin is recognized as a crucial chemotaxonomic marker for the family Irciniidae, a group of marine sponges known for their rich production of secondary metabolites, particularly furanosesterterpenes. The presence of this compound has been instrumental in the classification and differentiation of sponge genera. Historically, genera such as Ircinia, Sarcotragus, and Psammocinia were initially placed within the family Thorectidae. However, the consistent presence of fine collagenous filaments within their matrix and, significantly, the presence of the furanosesterterpene (-)-Variabilin, led to their reclassification and establishment as a distinct subgroup within the family Irciniidae nih.govmarinespecies.org. This chemical signature helps delineate the boundaries of the Irciniidae family, distinguishing it from other sponge families that may possess different suites of secondary metabolites nih.govmarinespecies.orgresearchgate.netbocsci.comchemfaces.comchemicalbook.comsemanticscholar.org. While other linear furanosesterterpenes might not serve as definitive markers across all species within the order Dictyoceratida, (-)-Variabilin is considered a more reliable indicator, being confined to genera such as Ircinia, Sarcotragus, Psammocinia, and Fasciospongia datapdf.com.
| Sponge Family | Genera Associated with (-)-Variabilin as Marker | Key Compound | Significance |
| Irciniidae | Ircinia, Sarcotragus, Psammocinia | (-)-Variabilin | Primary chemotaxonomic marker for family classification nih.govmarinespecies.org. |
| Thorectidae | Fasciospongia | (-)-Variabilin | Also found in this family, contributing to its chemical profile datapdf.com. |
| Sponge Species/Genus | Location | Reported Ecological Function | Predator | Reference(s) |
| Ircinia sp. | Caribbean | Fish predation deterrent | Wrasse (Thalassoma bifasciatum) | uq.edu.au |
| Ircinia strobilina | Western Atlantic | Fish predation deterrent | Not specified (general fish predation) | uq.edu.aunih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
